N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Ligand for Human Recombinant Receptors
N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized as new ligands for the human recombinant receptor hCB1. The molecular structure and substitution patterns significantly influence the receptor affinity, highlighting the importance of the pyrrole derivative structure in receptor-ligand interactions. These compounds have shown potential for modulating receptor activity and provide a basis for designing new CB1 ligands (Silvestri et al., 2010).
Antibacterial Activity
Short pyrrole tetraamides have demonstrated significant antibacterial activity, especially against vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus. The DNA binding affinity of these compounds is crucial for their antibacterial effectiveness. The size of the N-alkyl substituent on the pyrrole unit is particularly influential in determining their antimicrobial potency (Dyatkina et al., 2002).
DNA Recognition and Gene Expression Control
N-Methyl imidazole and N-methyl pyrrole-containing polyamides can target specific DNA sequences in the minor groove, thereby controlling gene expression. These compounds are being explored as potential medicinal agents for treating diseases, including cancer, by influencing gene expression patterns (Chavda et al., 2010).
Binding Affinity to Dopamine Receptors
Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have shown notable binding affinity to dopamine D(2)-like receptors. These compounds have been synthesized and evaluated for their ability to bind to these receptors, demonstrating the potential for therapeutic applications in neurological and psychiatric disorders (Pinna et al., 2002).
Antimicrobial and Antimycobacterial Activity
N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides and related derivatives have exhibited significant antimicrobial and antimycobacterial activity against various bacterial strains. The structure-activity relationship studies have indicated that the presence of a thienopyrimidinone ring along with a substituted amido or imino side chain is essential for this activity (Chambhare et al., 2003).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.
Future Directions
This involves identifying areas where further research is needed, such as potential applications of the compound, or ways to improve its synthesis.
Please note that these are general guidelines and the specific details may vary depending on the nature of the compound and the available information. It’s also important to remember that analyzing a chemical compound is a complex task that requires a deep understanding of chemistry and often involves the use of specialized laboratory equipment. If you’re not a trained chemist, you should consider seeking the help of a professional.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(9-4-1-5-11-9)12-7-8-3-2-6-14-8/h1,4-5,8,11H,2-3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMLGZWPERYNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide |
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